molecular formula C18H14Cl2N4O2S B11772712 2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Cat. No.: B11772712
M. Wt: 421.3 g/mol
InChI Key: SQAMWOROYOWXOZ-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Substituents: The 2,6-dichlorobenzylthio group is introduced via a nucleophilic substitution reaction, where the chloride atoms are replaced by the thio group.

    Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-((2,6-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine: Lacks the nitro group, which may result in different biological activities.

    2-((2,6-Dichlorobenzyl)thio)-N-(3-nitrophenyl)pyrimidin-4-amine: Similar structure but with variations in the substitution pattern.

Uniqueness

2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is unique due to the presence of both the 2,6-dichlorobenzylthio and 3-nitrophenyl groups, which contribute to its distinct chemical and biological properties. These substituents may enhance its binding affinity to biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C18H14Cl2N4O2S

Molecular Weight

421.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

InChI

InChI=1S/C18H14Cl2N4O2S/c1-11-8-17(22-12-4-2-5-13(9-12)24(25)26)23-18(21-11)27-10-14-15(19)6-3-7-16(14)20/h2-9H,10H2,1H3,(H,21,22,23)

InChI Key

SQAMWOROYOWXOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=CC=C2Cl)Cl)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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